molecular formula C11H17N3O B2711464 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine CAS No. 1250663-26-3

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine

Cat. No.: B2711464
CAS No.: 1250663-26-3
M. Wt: 207.277
InChI Key: RONCYNMBBPQIQM-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of two methyl groups at positions 4 and 6, and a piperidin-4-yloxy group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidin-4-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the piperidin-4-yloxy group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yloxy)pyrimidine: Lacks the methyl groups at positions 4 and 6.

    4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to the presence of both the piperidin-4-yloxy group and the methyl groups at positions 4 and 6. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups and attached to a piperidin-4-yloxy group. This unique structure contributes to its biological activity and interaction with various molecular targets.

Property Details
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS Number 123456-78-9 (hypothetical)

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor ligand. It interacts with specific enzymes, potentially inhibiting their activity, or modulating receptor signaling pathways. These interactions can lead to various pharmacological effects, including:

  • Anti-inflammatory activity : The compound has been shown to inhibit pro-inflammatory cytokines.
  • Antimicrobial properties : It exhibits activity against various bacterial strains.

Research indicates that the compound's mechanism may involve the inhibition of specific pathways related to inflammation and microbial resistance .

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and microbial resistance .
  • Receptor Interaction : Explored for its ability to modulate receptor activity, which may affect various signaling pathways in cells .
  • Antimicrobial Activity : Preliminary bioassays indicate significant antimicrobial effects against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro .

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes . This inhibition was associated with a reduction in prostaglandin synthesis.
  • Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL . These results suggest a strong potential for development as an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound Name Structure Features Biological Activity
2-(Piperidin-4-yloxy)pyrimidineLacks methyl groups at positions 4 and 6Limited antimicrobial activity
This compoundContains methyl groups at positions 4 and 6Strong anti-inflammatory and antimicrobial effects
1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-oneDifferent ring structureVaries significantly in biological activity

Properties

IUPAC Name

4,6-dimethyl-2-piperidin-4-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONCYNMBBPQIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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